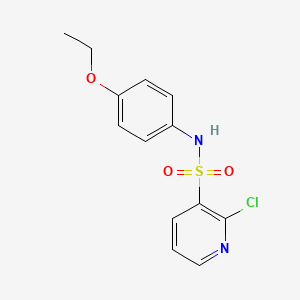
2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide (CEPS), also known as 2-chloro-3-sulfamoylpyridine, is an organic compound that is used in various scientific research applications. It is a white solid with a molecular weight of 241.74 g/mol. CEPS has a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Sulfonamide compounds, including derivatives of 2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide, have been extensively studied for their antibacterial and antimicrobial activities. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activities against various strains (Azab, Youssef, & El-Bordany, 2013). Similarly, El‐Emary et al. (2002) developed new heterocycles based on sulfonamide structures, demonstrating significant antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Activity
Sulfonamides, including this compound derivatives, have shown potential in anticancer research. Owa et al. (2002) explored sulfonamide-focused libraries, identifying compounds with potent cell cycle inhibition properties, which progressed to clinical trials for their anticancer efficacy (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Metal Complexation and Coordination Chemistry
Research into the coordination chemistry of sulfonamides, including this compound, reveals their capability to form complex metal compounds. Sousa et al. (2001) and Bermejo et al. (2000) have demonstrated the structural characterisation of metal complexes containing sulfonamide ligands, shedding light on their potential applications in materials science and catalysis (Sousa et al., 2001); (Bermejo, Sousa, Fondo, & Helliwell, 2000).
Herbicidal and Plant Health Applications
Beyond pharmaceuticals, certain sulfonamide derivatives demonstrate utility in agriculture. Moran (2003) highlighted the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, suggesting their use in managing vegetation health and growth (Moran, 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint about its potential targets .
Mode of Action
It’s known that such compounds generally interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various biological effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-2-19-11-7-5-10(6-8-11)16-20(17,18)12-4-3-9-15-13(12)14/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWJWXDWWZWLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

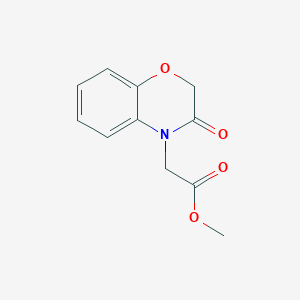
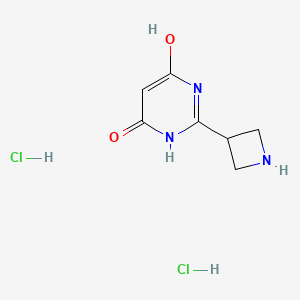

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
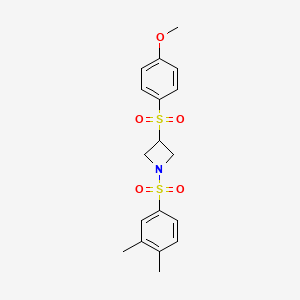
![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)

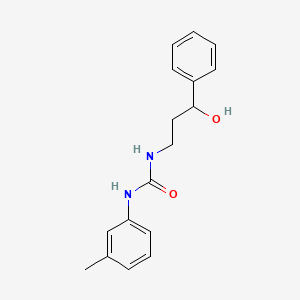
![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)
![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)
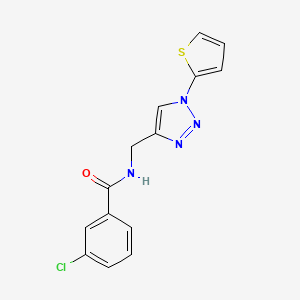

![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)
